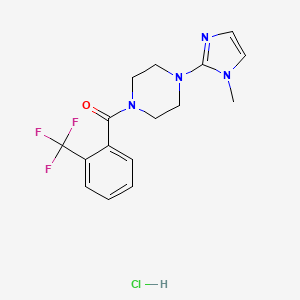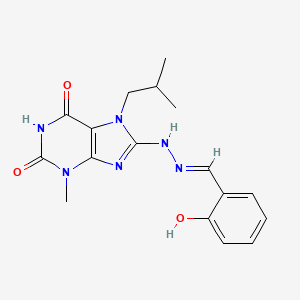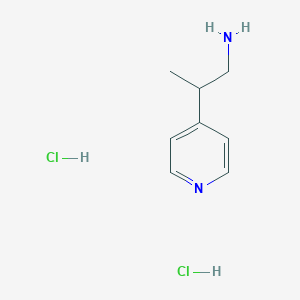
2-Pyridin-4-ylpropan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-4-ylpropan-1-amine;dihydrochloride is a chemical compound with the empirical formula C8H14Cl2N2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(CC)C1=CC=CC=N1.[H]Cl.[H]Cl . This indicates that the compound contains a pyridine ring attached to a propylamine group, and it is associated with two chloride ions .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Complex Formation
A study by Noor (2022) showcases the synthesis and characterization of mono(aminopyridine) Fe(II) complexes, where aminopyridine ligands demonstrate rare η1-coordination through the pyridine nitrogen atom. These complexes, exhibiting significant intermolecular interactions within their crystal networks, illustrate the potential of pyridinyl compounds in designing coordination complexes with unique bonding arrangements and properties (Noor, 2022).
Antimalarial Activity
Rodrigues et al. (2009) synthesized (1H-pyridin-4-ylidene)amines with potential antimalarial activity, highlighting the application of pyridine derivatives in medicinal chemistry. These compounds demonstrated activity against Plasmodium falciparum strains, indicating the significance of pyridinyl compounds in developing new antimalarials (Rodrigues et al., 2009).
Organic Synthesis
The work of Rohokale et al. (2016) presents the synthesis of 2,4,6-triarylpyridines via oxidative photoredox catalysis using Eosin Y. This research demonstrates the role of aminopyridine derivatives in facilitating catalytic reactions that form complex pyridine structures, showcasing the utility of these compounds in organic synthesis (Rohokale et al., 2016).
Antimalarial and Coordination Chemistry
Another application is seen in the synthesis and characterization of a Zn(II) compound with antimalarial activity, using a pyridinyl-amine ligand. This study not only adds to the understanding of metal-ligand coordination chemistry but also explores the therapeutic potential of such complexes (Abu Ali et al., 2016).
Microwave-Assisted Organic Synthesis
Ankati and Biehl (2010) developed a microwave-assisted synthesis method for various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, demonstrating the utility of pyridinyl compounds in facilitating rapid and efficient synthetic pathways for heterocyclic compounds (Ankati & Biehl, 2010).
Safety and Hazards
Specific safety and hazard information for 2-Pyridin-4-ylpropan-1-amine;dihydrochloride is not available in the retrieved information. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .
Propiedades
IUPAC Name |
2-pyridin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(6-9)8-2-4-10-5-3-8;;/h2-5,7H,6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPNFWGNFITSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=NC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride](/img/structure/B2479483.png)

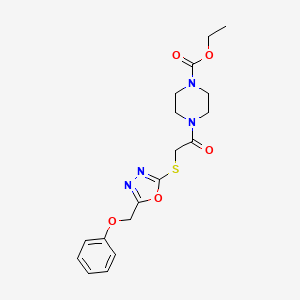
![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)
![ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate](/img/structure/B2479493.png)
![3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2479494.png)
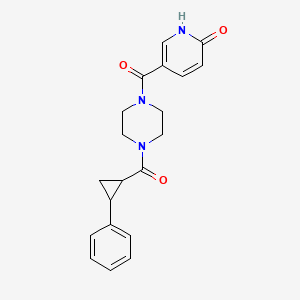

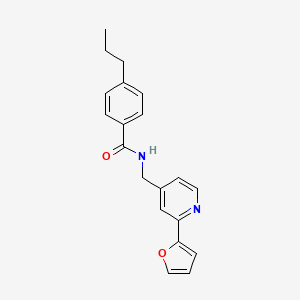
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2479501.png)
